4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline 4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1179694-79-1
VCID: VC12028679
InChI: InChI=1S/C16H14FN3/c17-11-3-8-15-14(9-11)19-16(20(15)13-6-7-13)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2
SMILES: C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N
Molecular Formula: C16H14FN3
Molecular Weight: 267.30 g/mol

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

CAS No.: 1179694-79-1

Cat. No.: VC12028679

Molecular Formula: C16H14FN3

Molecular Weight: 267.30 g/mol

* For research use only. Not for human or veterinary use.

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline - 1179694-79-1

Specification

CAS No. 1179694-79-1
Molecular Formula C16H14FN3
Molecular Weight 267.30 g/mol
IUPAC Name 4-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)aniline
Standard InChI InChI=1S/C16H14FN3/c17-11-3-8-15-14(9-11)19-16(20(15)13-6-7-13)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2
Standard InChI Key RDDGDEJVAIZOOH-UHFFFAOYSA-N
SMILES C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N
Canonical SMILES C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)aniline, reflects its hybrid structure:

  • Benzimidazole core: A bicyclic system comprising fused benzene and imidazole rings. The 1-position is substituted with a cyclopropyl group, while the 5-position bears a fluorine atom.

  • Aniline substituent: A para-aminophenyl group attached at the 2-position of the benzimidazole, introducing nucleophilic and hydrogen-bonding capabilities.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1179694-79-1
Molecular FormulaC₁₆H₁₄FN₃
Molecular Weight267.30 g/mol
SMILESC1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N
InChIKeyRDDGDEJVAIZOOH-UHFFFAOYSA-N

The cyclopropyl group introduces steric strain and conformational rigidity, potentially enhancing binding specificity in biological targets . Fluorine’s electronegativity may improve metabolic stability and membrane permeability, as observed in analogous fluorinated pharmaceuticals .

Synthesis and Manufacturing

Optimization Challenges

  • Cyclopropane stability: The strained cyclopropane ring may decompose under acidic or high-temperature conditions, necessitating mild reaction protocols .

  • Regioselective fluorination: Achieving selective fluorination at the 5-position requires careful control of electrophilic substitution conditions.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic benzimidazole and cyclopropyl groups. Solubility enhancers (e.g., DMSO) are typically required for in vitro assays.

  • Photostability: The fluorine atom and conjugated π-system may confer resistance to UV degradation, though empirical data are lacking.

Spectroscopic Characteristics

  • NMR: Predicted signals include:

    • δ 6.8–7.5 ppm (aromatic protons)

    • δ 1.0–1.3 ppm (cyclopropyl CH₂)

  • Mass spectrometry: Expected molecular ion peak at m/z 267.30 [M+H]⁺.

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its benzimidazole core is a privileged scaffold in drug discovery, exemplified by SARS-CoV-2 Mpro inhibitors (IC₅₀ = 32.6–86.6 μM) and BCL6 degraders (DC₅₀ < 1 μM) .

Materials Science

Conjugated π-systems and hydrogen-bonding sites make it a candidate for:

  • Organic semiconductors

  • Metal-organic frameworks (MOFs)

  • Fluorescent probes

ParameterRecommendation
Personal protective equipmentGloves, lab coat, eye protection
Storage-20°C under inert atmosphere
DisposalIncineration
SupplierPurityPrice Range (USD/g)
MolPort>95%300–500
Fujifilm Wako>98%450–700
Parchem>90%250–400

Prices reflect research-scale quantities (1–10 g); bulk pricing unavailable.

Future Research Directions

  • Pharmacological profiling: Screen against kinase panels and viral proteases to identify lead applications .

  • Formulation studies: Develop nanocrystalline or lipid-based delivery systems to overcome solubility limitations.

  • Structural analogs: Explore replacing cyclopropane with spirocyclic or bicycloalkyl groups to modulate pharmacokinetics .

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